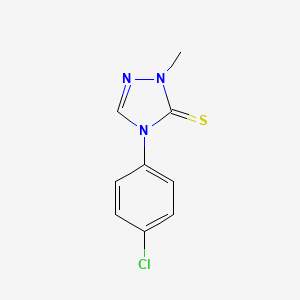

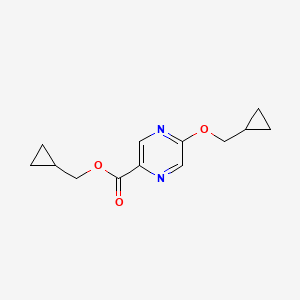

![molecular formula C13H12N4O2 B2425526 2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one CAS No. 2319808-97-2](/img/structure/B2425526.png)

2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one”, also known as OPP, is a chemical compound of interest in the scientific community due to its potential in various fields of research and industry. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis Analysis

Pyrrolopyrazine derivatives, including OPP, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . An efficient catalyst-free domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established .Molecular Structure Analysis

The molecular structure of OPP includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The molecular weight of OPP is 256.265.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Microwave Irradiation in Synthesis : This compound is synthesized under microwave irradiation conditions, a method that has become increasingly popular due to its efficiency in performing chemical transformations. Microwave-assisted synthesis is noted for its high purity and yield in a shorter time compared to conventional methods (Ashok et al., 2006).

- Antioxidant Activity : Derivatives of this compound, specifically pyrrolyl selenolopyridine compounds, have shown remarkable antioxidant activity. This is a significant finding, as antioxidants play a crucial role in protecting the body from damage caused by harmful molecules (Zaki et al., 2017).

Chemical Properties and Uses

- Heterocyclic Compounds : This compound is part of a larger family of nitrogen-containing heterocyclic compounds, which are used as structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds find applications in various fields such as herbicides, insecticides, vitamins, pharmaceuticals, and adhesives (Higasio & Shoji, 2001).

- Crystal Structure and Spectroscopic Studies : Research on pyridazinone derivatives, including crystal structure analysis and spectroscopic studies, has been conducted. This research is crucial for understanding the chemical properties of these compounds and their potential applications in various scientific fields (Kalai et al., 2021).

- Ligand-Free Cu-Catalyzed Cyclization : This compound is used in the synthesis of pyrrolo[1,2-a]quinolines through a ligand-free Cu-catalyzed [3 + 2] cycloaddition. This process is notable for its use of air as the sole oxidant under mild conditions, representing a more environmentally friendly approach in chemical synthesis (Yu et al., 2016).

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their effects . For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Based on the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that this compound may affect various pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .

Result of Action

Based on the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that this compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Action Environment

It is known that many pyrrolopyrazine derivatives have been isolated from various environments, including plants, microbes, soil, and marine life , suggesting that these environments may play a role in the compound’s action.

Direcciones Futuras

Pyrrolopyrazine derivatives, including OPP, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

2-[2-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-12-4-2-6-15-17(12)9-13(19)16-7-10-3-1-5-14-11(10)8-16/h1-6H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEYKGFZCBVVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)CN3C(=O)C=CC=N3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)

![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)

![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)

![1-(4-fluorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2425458.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)